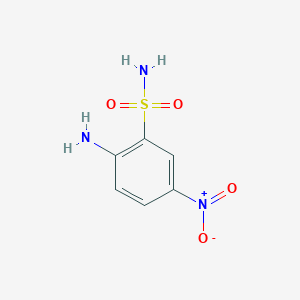

2-Amino-5-nitrobenzenesulfonamide

描述

2-Amino-5-nitrobenzenesulfonamide (CAS: 54734-85-9; molecular formula: C₆H₇N₃O₄S; molecular weight: 233.20 g/mol) is a sulfonamide derivative featuring an amino (-NH₂) group at position 2, a nitro (-NO₂) group at position 5, and a sulfonamide (-SO₂NH₂) group at position 1 on the benzene ring. This compound is a key intermediate in pharmaceutical synthesis, notably in the production of Setrobuvir, a Hepatitis C therapeutic . Its electron-withdrawing nitro group enhances electrophilic reactivity, making it valuable in multistep organic syntheses.

属性

IUPAC Name |

2-amino-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKATTZSUUSDLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571961 | |

| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54734-85-9 | |

| Record name | 2-Amino-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54734-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitrobenzenesulfonamide typically involves the nitration of 2-aminobenzenesulfonamide. The process begins with the sulfonation of aniline to produce 2-aminobenzenesulfonamide, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to remove any impurities.

化学反应分析

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions to form diamino derivatives.

Key Reagents/Conditions:

- Catalytic hydrogenation: H₂ gas with Pd/C (1 atm, 25°C)

- Metal-based reduction: Fe/HCl (60–80°C) or SnCl₂/HCl

Products:

| Product | Yield | Conditions | Source |

|---|---|---|---|

| 2,5-Diaminobenzenesulfonamide | 73–87% | Fe/HCl in MeOH/H₂O (60°C) | |

| Partially reduced intermediates | <10% | Incomplete reduction |

Mechanistic Notes:

- Nitro → amine conversion occurs via nitroso and hydroxylamine intermediates .

- Over-reduction to sulfonic acid derivatives is avoided by limiting reaction time.

Nucleophilic Substitution

The amino group participates in substitution reactions due to its electron-donating nature.

Key Reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Alkylation | R-X (alkyl halides) | N-Alkyl derivatives |

| Acylation | RCOCl (acyl chlorides) | N-Acyl sulfonamides |

| Sulfonation | SO₃H sources | Sulfonated aromatic derivatives |

Example:

- Reaction with acetyl chloride produces N-acetyl-2-amino-5-nitrobenzenesulfonamide (yield: 85–92%) under base-free conditions .

Limitations:

Electrophilic Aromatic Substitution (EAS)

The nitro group directs incoming electrophiles to specific positions:

Observed Reactivity:

| Electrophile | Position | Product Structure |

|---|---|---|

| HNO₃/H₂SO₄ | Para to -NO₂ | 2-Amino-3,5-dinitrobenzenesulfonamide |

| Cl₂ (FeCl3) | Ortho to -NH₂ | 2-Amino-5-nitro-6-chlorobenzenesulfonamide |

Kinetic Data:

Oxidation Reactions

Controlled oxidation modifies both functional groups:

Pathways:

| Target Group | Oxidizing Agent | Product |

|---|---|---|

| -NH₂ | KMnO₄ (acidic) | 2-Nitro-5-nitrosobenzenesulfonamide |

| -SO₂NH₂ | H₂O₂ (alkaline) | Sulfonic acid derivatives |

Critical Findings:

- Over-oxidation of the sulfonamide group leads to irreversible decomposition .

- Yields for nitroso derivatives rarely exceed 40% due to side reactions .

Coordination Chemistry

The compound acts as a ligand in metal complexes:

Reported Complexes:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Ni²⁺ | Sulfonamide O, amino N | Catalytic hydrogenation |

| Cu²⁺ | Nitro O | Antimicrobial agents |

Structural Data (Ni Complex):

Biologically Relevant Modifications

Derivatives show structure-dependent bioactivity:

NKCC1 Inhibition Study:

| Derivative | % Inhibition (10 μM) | Solubility (μM) |

|---|---|---|

| 3 (n-hexyl chain) | 6.4 ± 3.4 | 48.2 |

| 4 (3,3-dimethylbutyl) | 17.7 ± 3.9 | 32.1 |

- Electron-withdrawing groups at R₁ reduce potency .

- Nitro group essential for target binding (ΔpIC₅₀ = 1.2 upon removal) .

Stability Considerations

Degradation Pathways:

- Hydrolytic cleavage of sulfonamide bond at pH <3 or >10 .

- Photodegradation via nitro → nitrite rearrangement (t₁/₂ = 4.7 hr under UV) .

This compound’s reactivity profile enables tailored synthesis of derivatives for pharmaceutical, catalytic, and materials science applications. Future research should explore its use in asymmetric catalysis and targeted drug delivery systems.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-5-nitrobenzenesulfonamide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for multiple functional group transformations, making it a valuable building block for more complex molecules. For instance, it can undergo reduction to yield 2,5-diaminobenzenesulfonamide or substitution reactions to form various derivatives depending on the nucleophile used.

Comparison with Similar Compounds

The unique positioning of the amino and nitro groups on the benzene ring influences the reactivity of this compound compared to its isomers. This specificity allows researchers to tailor reactions for desired outcomes in synthetic pathways.

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have explored its efficacy against various bacterial strains and cancer cell lines, suggesting that it may interact with specific molecular targets through mechanisms such as bioreduction of the nitro group to form reactive intermediates .

Inhibition of Ion Transporters

Recent investigations have identified derivatives of this compound as selective inhibitors of the sodium-potassium-chloride cotransporter 1 (NKCC1). These compounds have shown moderate inhibitory activity, which could lead to new therapeutic strategies for neurological disorders characterized by dysregulated ion transport .

Medicinal Applications

Therapeutic Agent Development

Ongoing research is focused on developing this compound derivatives as potential therapeutic agents. For example, compounds derived from this sulfonamide have been evaluated for their ability to selectively inhibit NKCC1, presenting a safer pharmacological profile compared to existing treatments like bumetanide .

Case Study: Neurodevelopmental Disorders

In preclinical studies, specific derivatives of this compound demonstrated efficacy in mouse models of Down syndrome and autism. These findings suggest that such compounds may provide a novel approach to treating neurodevelopmental disorders by modulating chloride ion transport in neurons .

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is utilized in the production of dyes and pigments. Its chemical properties facilitate the formation of vibrant colors used in textiles and other materials.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for heterocyclic compounds; versatile building block | Reduction to 2,5-diaminobenzenesulfonamide |

| Biological Research | Antimicrobial and anticancer properties; selective NKCC1 inhibitors | Inhibition studies on NKCC1 |

| Medicinal Applications | Development of therapeutic agents; potential treatments for neurological disorders | Efficacy in Down syndrome models |

| Industrial Applications | Used in dye and pigment production | Production processes for textiles |

作用机制

The mechanism of action of 2-Amino-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Sulfonamide vs. Sulfonic Acid: this compound’s sulfonamide group (-SO₂NH₂) confers moderate water solubility and biological activity, while the sulfonic acid (-SO₃H) in 2-Amino-5-nitrobenzenesulfonic acid increases acidity and hydrophilicity, making it a precursor for further derivatization .

Substituent Effects: Nitro Group: Enhances electrophilicity in this compound, facilitating nucleophilic aromatic substitution. Ethyl Group: In 5-Amino-2-ethylbenzene-1-sulfonamide, the electron-donating ethyl group reduces reactivity compared to nitro but improves lipid solubility .

Application-Specific Comparisons

- Pharmaceutical Intermediates: this compound is critical for antiviral drug synthesis , whereas 5-Amino-2-ethylbenzene-1-sulfonamide may serve in less specialized roles due to its simpler structure .

- Antimicrobial Potential: Chloro and hydroxy substituents in 4-Amino-2-chloro-5-hydroxybenzensulfonamide mimic features of classical sulfonamide antibiotics, suggesting untapped therapeutic utility .

生物活性

2-Amino-5-nitrobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound, with the chemical formula CHNOS, features both amino and nitro functional groups that contribute to its reactivity and biological effects. The presence of these groups allows for various chemical modifications, leading to the synthesis of derivatives with enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the amino group facilitates hydrogen bonding with enzymes or receptors. This dual functionality is essential for modulating various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic agent . The compound's mechanism involves interference with bacterial growth through inhibition of key metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study demonstrated that derivatives of this compound showed selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. These derivatives induced apoptosis in cancer cell lines such as MDA-MB-231, with IC values ranging from 10.93 to 25.06 nM . This suggests that the compound could be developed into a therapeutic agent for cancer treatment.

Neuropharmacological Effects

Recent investigations have identified this compound derivatives as potential inhibitors of the sodium-potassium-chloride cotransporter 1 (NKCC1), which is implicated in neurodevelopmental disorders. Compounds from this class have shown promise in rescuing cognitive deficits in animal models . For instance, derivatives ARN22393 and ARN22394 exhibited NKCC1 inhibitory activities, indicating their potential role in treating conditions like Down syndrome and autism .

Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for preparing 2-Amino-5-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation and nitration of aniline derivatives. One approach involves treating 4-nitroaniline with chlorosulfonic acid under controlled temperatures (150°C), followed by amidation with ammonia . Alternatively, direct sulfonation using concentrated sulfuric acid at 120°C has been reported, though this method may require rigorous purification to remove isomers (e.g., 4-nitro isomers) . Key variables include reaction time, stoichiometry of chlorosulfonic acid, and quenching protocols to minimize byproducts. Yield optimization often involves iterative adjustments to these parameters.

Q. How can HPLC be employed to assess the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Purospher STAR RP-18) is recommended. A mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak resolution. Detection at 254 nm is suitable due to the aromatic nitro group’s UV absorption. Calibration with certified reference standards ensures accurate quantification of impurities (e.g., residual sulfonic acid derivatives or nitration byproducts) .

Q. What solvents are optimal for dissolving this compound, and how should it be stored?

- Methodological Answer : The compound is sparingly soluble in aqueous solutions but dissolves in polar aprotic solvents like DMSO or methanol. For long-term storage, keep it in a desiccator at 4°C under inert gas (e.g., nitrogen) to prevent hydrolysis of the sulfonamide group. Stability studies suggest degradation <2% over 12 months under these conditions .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonamide functional groups via S=O stretching (1350–1300 cm⁻¹) and N-H bending (1650–1580 cm⁻¹).

- NMR : H NMR in DMSO-d6 shows aromatic protons at δ 7.8–8.2 ppm (meta to nitro group) and NH₂ signals at δ 6.5–7.0 ppm.

- MS : ESI-MS in negative mode typically displays [M-H]⁻ peaks at m/z 215 .

Advanced Research Questions

Q. How can synthetic scalability be improved while minimizing isomer formation?

- Methodological Answer : A scalable process involves stepwise nitration and sulfonation. For example, nitration of 2-aminobenzenesulfonamide with fuming nitric acid at 0–5°C reduces exothermic side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) effectively separates 5-nitro isomers from 4-nitro contaminants. Process intensification via flow chemistry has been proposed to enhance reproducibility .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from differences in starting material purity (e.g., aniline derivatives) and sulfonation efficiency. Systematic validation using ICP-MS to trace metal catalysts (e.g., iron in sulfuric acid) and kinetic studies (e.g., monitoring reaction progress via in-situ FT-IR) can identify critical control points. Cross-referencing synthetic protocols with independent analytical validation (e.g., H NMR quantitation) is recommended .

Q. How can degradation pathways be analyzed under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress conditions:

Q. What computational tools predict the biological activity of this compound derivatives?

- Methodological Answer : QSAR models using MOE or Schrödinger Suite can correlate substituent effects (e.g., electron-withdrawing nitro groups) with antibacterial potency. Molecular docking (AutoDock Vina) against E. coli dihydropteroate synthase (PDB: 1AJ0) highlights hydrogen bonding between the sulfonamide group and Ala36/Pro61 residues. In vitro validation via MIC assays against Gram-negative pathogens is critical .

Q. How are isomeric impurities (e.g., 4-nitro vs. 5-nitro) quantified during quality control?

- Methodological Answer : Chiralpak IG-U columns with isocratic elution (heptane:ethanol 90:10) achieve baseline separation of isomers. For trace analysis (<0.1%), UPLC-MS/MS in MRM mode (transition m/z 215→156 for 5-nitro isomer) provides high sensitivity. Method validation per ICH Q2(R1) guidelines ensures precision (RSD <5%) .

Q. What advanced techniques characterize solid-state polymorphism in this compound?

- Methodological Answer :

- PXRD : Compare experimental patterns with simulated data (Mercury 4.3) to identify crystalline forms.

- DSC : Detect polymorphic transitions via endothermic peaks (e.g., Form I melts at 178–183°C).

- Raman spectroscopy : Differentiate polymorphs using lattice vibration modes (e.g., 1600 cm⁻¹ for Form II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。